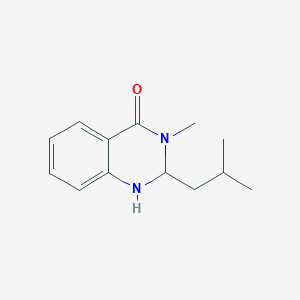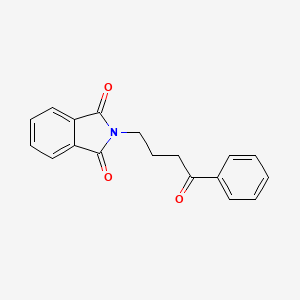![molecular formula C14H9FN4OS2 B2738466 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1173604-42-6](/img/structure/B2738466.png)
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H9FN4OS2 and its molecular weight is 332.37. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthetic techniques have facilitated the rapid synthesis of thiadiazole derivatives, including structures akin to the specified compound. These derivatives have been evaluated for their antimicrobial, antiurease, and antilipase activities. The significance of this research lies in the potential development of new therapeutic agents targeting various bacterial and fungal infections, as well as conditions involving urease or lipase enzymes (Başoğlu et al., 2013).
Anticancer Evaluation and Docking Study
Thiadiazole derivatives synthesized using microwave-assisted methods have shown promising in vitro anticancer activity against multiple human cancer cell lines. These compounds have been the subject of docking studies to predict their mechanisms of action, highlighting the potential for thiadiazole scaffolds in cancer treatment (Tiwari et al., 2017).
Implementation in Semiconducting Polymers
Benzo[d]thiadiazole and its derivatives have been used in the design of organic semiconductors for electronic devices. The incorporation of fluorinated units, similar to the compound of interest, into semiconducting polymers has resulted in materials with high-performance optoelectronic properties, suitable for applications in solar cells, transistors, and other electronic devices (Chen et al., 2016).
Spectroscopic and Theoretical Studies
Studies on thiadiazole compounds have also focused on their fluorescence properties, revealing potential applications in bio-imaging and sensor technologies. The influence of molecular aggregation and the presence of functional groups, such as amino or fluorine atoms, on fluorescence effects has been a subject of interest, indicating the versatility of these compounds in developing new imaging agents (Matwijczuk et al., 2018).
Solid-Phase Synthesis Techniques
The exploration of solid-phase synthesis methods for the preparation of benzodiazepinones demonstrates the synthetic versatility of incorporating functional groups similar to those in the specified compound. These techniques offer a pathway for the rapid and efficient synthesis of complex molecules, potentially including the compound of interest, for pharmaceutical applications (Lee et al., 1999).
Eigenschaften
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4OS2/c1-3-7-19-11-9(15)5-4-6-10(11)21-14(19)16-13(20)12-8(2)17-18-22-12/h1,4-6H,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWRIBNKDFCUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2738387.png)


![N-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B2738391.png)


![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2738397.png)



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2738405.png)
